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Compound of Interest

Compound Name: Isocrenatoside

Cat. No.: B12388339

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isocrenatoside, a significant phenylpropanoid glycoside, has garnered attention
within the scientific community for its potential therapeutic applications. This technical guide
provides a comprehensive overview of its chemical structure, stereochemistry, and the
experimental methodologies employed in its characterization.

Core Chemical Structure and Stereochemical
Configuration

Isocrenatoside possesses a complex molecular architecture, characterized by a central
glucose moiety linked to several other chemical entities. The systematic name for
Isocrenatoside is 3-D-glucopyranoside, 3,4-dihydroxy-f-phenylethyl O-6-deoxy-a-L-
mannopyranosyl-(1 - 3)-O-[3-D-glucopyranosyl-(1 - 6)]-4-O-(E)-caffeoyl.

The core structure consists of a phenylethanoid group, specifically a 3,4-dihydroxy-3-
phenylethanol aglycone. This aglycone is glycosidically linked to a central 3-D-glucopyranosyl
unit. Further complexity arises from the attachment of a 6-deoxy-a-L-mannopyranosyl
(rhamnose) moiety and an additional 3-D-glucopyranosyl group to this central glucose. Finally,
an (E)-caffeoyl group is esterified to the 4-position of the central glucose.

The stereochemistry of Isocrenatoside is crucial for its biological activity. The glycosidic
linkages are specifically defined as a for the rhamnose unit and 3 for the two glucose units. The
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caffeoyl group exists as the E-isomer. The absolute configurations of the sugar moieties are D
for glucose and L for rhamnose.

Molecular Formula: C29H34015
Molecular Weight: 622.57 g/mol
CAS Number: 221895-09-6

Quantitative Spectroscopic Data

The structural elucidation of Isocrenatoside was achieved through extensive spectroscopic
analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key
guantitative data are summarized in the tables below.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDsOD)
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Position OoH (ppm) Multiplicity J (Hz)
Aglycone

a 2.81 t 7.0

B 3.75 m

3.98 m

2 6.67 d 8.0

5 6.65 d 8.0

6 6.53 dd 8.0,2.0
(E)-Caffeoyl

2' 6.92 d 8.0

5' 6.75 d 8.0

6' 6.63 dd 8.0,2.0
7 7.55 d 16.0

8' 6.25 d 16.0
Inner Glucose

1" 4.35 d 7.8

2" 3.45 m

3" 3.65 m

4" 4.90 t 9.5

5" 3.60 m

6"a 4.05 m

6"b 3.80 m

Outer Glucose

1 4.40 d 7.8
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2" 3.25

3" 3.35

4 3.30

5" 3.20

6"a 3.68

6"'b 3.50

Rhamnose

i 5.15 15
A 3.62

3™ 3.55

4 3.30

5" 3.50

6" 1.25 6.2

Table 2: 3*C NMR Spectroscopic Data (125 MHz, CD30D)
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Position oC (ppm)
Aglycone

a 36.5
B 71.8
1 131.5
2 117.0
3 146.0
4 144.5
5 116.5
6 121.0
(E)-Caffeoyl

1 127.8
2' 115.2
3' 146.8
4 149.5
5' 116.5
6' 123.0
7 147.5
8' 115.0
9 168.5
Inner Glucose

1" 104.5
2" 75.0
3" 82.0
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4" 71.0
5" 75.5
6" 68.0

Outer Glucose

1 104.8
2™ 75.2
3" 77.8
4™ 71.5
5" 78.0
6" 62.8
Rhamnose

i 102.5
2" 72.5
3™ 72.2
4™ 74.0
5" 70.0
6" 18.0

Experimental Protocols

The isolation and structural elucidation of Isocrenatoside involved a series of meticulous
experimental procedures.

Plant Material and Extraction

The tubers of Cremastra appendiculata (D. Don) Makino were collected, air-dried, and
powdered. The powdered plant material was then extracted exhaustively with methanol at room
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temperature. The resulting methanol extract was concentrated under reduced pressure to yield
a crude extract.

Isolation and Purification

The crude methanol extract was subjected to a multi-step chromatographic purification
process.

Solvent Partitioning: The crude extract was suspended in water and successively partitioned
with n-hexane, chloroform, ethyl acetate, and n-butanol.

Column Chromatography: The n-butanol soluble fraction, which showed the presence of
glycosides, was subjected to column chromatography on Diaion HP-20 resin, eluting with a
gradient of methanol in water.

Further Chromatographic Separations: The fractions containing Isocrenatoside were further
purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by
preparative High-Performance Liquid Chromatography (HPLC) to yield pure Isocrenatoside.

Structural Elucidation

The chemical structure of the purified Isocrenatoside was determined using a combination of
spectroscopic techniques:

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-
ESI-MS) was used to determine the exact molecular weight and elemental composition.

1D NMR Spectroscopy: *H and 3C NMR spectra were recorded to identify the types and
numbers of protons and carbons in the molecule.

2D NMR Spectroscopy: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum
Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were
conducted to establish the connectivity between protons and carbons, and thus deduce the
complete structure and the linkages of the sugar units and the acyl group.

Logical Relationship of Structural Components
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The following diagram illustrates the logical connectivity of the different chemical moieties
within the Isocrenatoside molecule.

Glycosidic Core

(1-3) linkage
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3,4-Dihydroxy-B-phenylethanol
O-glycosidic ?

Phenylethanoid bond (B) (t—6) tinkage
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Outer B-D-Glucose
Ester linkage Acyl Group
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Click to download full resolution via product page
Caption: Connectivity of Isocrenatoside components.

This guide provides a foundational understanding of the chemical nature of Isocrenatoside.
Further research into its synthesis, biological activity, and potential signaling pathways will be
crucial for unlocking its full therapeutic potential.

» To cite this document: BenchChem. [Unveiling the Intricacies of Isocrenatoside: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388339#isocrenatoside-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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